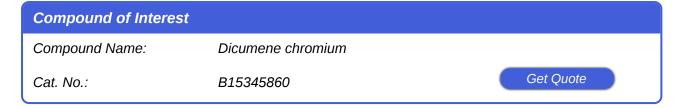


Spectroscopic Profile of Dicumene Chromium: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dicumene chromium**, also known as bis(cumene)chromium. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization and experimental methodologies.

Introduction

Dicumene chromium is an organometallic sandwich compound where a central chromium atom is bonded to two cumene (isopropylbenzene) ligands. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its potential applications in catalysis and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **dicumene chromium**. Due to the limited availability of directly published, comprehensive datasets for **dicumene chromium**, data for the closely related and structurally similar compound, bis(benzene)chromium, is included for comparative purposes where specific **dicumene chromium** data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Precise, experimentally verified NMR data for **dicumene chromium** is not readily available in the public domain. However, based on the analysis of the free ligand, cumene, and related chromium arene complexes, the expected chemical shifts can be inferred.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for **Dicumene Chromium**

Nucleus	Atom Type	Predicted Chemical Shift (δ) / ppm
¹ H	Aromatic (C-H)	4.0 - 5.0
Methine (CH)	2.5 - 3.5	
Methyl (CH₃)	1.0 - 1.5	_
13 C	Aromatic (ipso-C)	~110
Aromatic (C-H)	70 - 85	
Methine (CH)	~35	_
Methyl (CH₃)	~25	

Note: These are predicted values and should be confirmed by experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **dicumene chromium** is characterized by vibrations of the cumene ligands. Key absorption bands are expected for the C-H stretching of the aromatic ring and the alkyl substituents, as well as C=C stretching vibrations of the aromatic rings.

Table 2: Key IR Absorption Bands for Dicumene Chromium



Vibrational Mode	**Expected Wavenumber (cm ⁻¹) **	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	3000 - 2850	Strong
Aromatic C=C Stretch	1600 - 1400	Medium
Cr-Arene Stretch	400 - 500	Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry of **dicumene chromium** provides information about its molecular weight and fragmentation pattern. The molecular ion peak is expected at m/z corresponding to the molecular weight of the complex.

Table 3: Mass Spectrometry Data for Dicumene Chromium

Parameter	Value	Source
Molecular Formula	C18H24Cr	-
Molecular Weight	292.38 g/mol	-
Monoisotopic Mass	292.128305 u	PubChem.[1]
Major Fragment	[Cr(C ₉ H ₁₂)] ⁺	Inferred
Fragment m/z	172	Inferred

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **dicumene chromium** are not explicitly available. However, general procedures for air-sensitive organometallic compounds can be adapted.

NMR Spectroscopy



Sample Preparation: Due to its air-sensitivity, **dicumene chromium** should be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox. A sample of approximately 5-10 mg is dissolved in a deuterated solvent (e.g., benzene- d_6 or toluene- d_8) that has been thoroughly degassed and dried over a suitable drying agent. The solution is then transferred to an NMR tube fitted with a J. Young valve or a sealed NMR tube.

Instrumentation: A standard multinuclear FT-NMR spectrometer with a proton frequency of at least 300 MHz is suitable.

Data Acquisition:

- ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used. A wider spectral width (e.g., 250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

Infrared (IR) Spectroscopy

Sample Preparation:

- Solution: A dilute solution of the compound in a dry, IR-transparent solvent (e.g., hexane or cyclohexane) can be prepared in a glovebox. The solution is then injected into a sealed liquid IR cell with KBr or NaCl windows.
- Solid State (Nujol Mull): A small amount of the solid sample is ground with a drop of Nujol (mineral oil) in a glovebox to form a paste. This mull is then pressed between two KBr or NaCl plates.

Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the solvent or Nujol is recorded first and then subtracted from the sample spectrum. Spectra are typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.



Mass Spectrometry (MS)

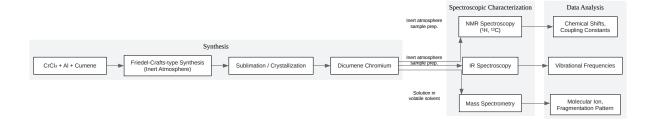
Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., toluene or hexane) at a low concentration.

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used for volatile, thermally stable organometallic compounds.

Data Acquisition: The sample is introduced into the ion source, typically via a direct insertion probe. The electron energy is usually set to 70 eV. The mass analyzer scans a range of m/z values to detect the molecular ion and any fragment ions.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of **dicumene chromium**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **dicumene chromium**.



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References

- 1. Dicumene chromium | C18H24Cr | CID 54610048 PubChem [pubchem.ncbi.nlm.nih.gov]
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